2H-Pyran-2-one, 6-(1,1-dimethylethyl)tetrahydro-4-methyl-, (4R,6S)-

Lipophilicity δ-Lactone Computed Property

The compound (4R,6S)-6-tert-butyl-4-methyltetrahydro-2H-pyran-2-one (CAS 531559-40-7, molecular formula C₁₀H₁₈O₂, molecular weight 170.25 g/mol) is a single-enantiomer, fully saturated δ‑lactone (tetrahydropyran-2-one) bearing a sterically demanding tert-butyl group at the 6‑position and a methyl substituent at the 4‑position. Its defined (4R,6S) absolute configuration distinguishes it from racemic or diastereomeric mixtures of the same constitution, making it a well‑defined chemical entity for applications where stereochemical integrity is critical.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 531559-40-7
Cat. No. B12595941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 6-(1,1-dimethylethyl)tetrahydro-4-methyl-, (4R,6S)-
CAS531559-40-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CC(OC(=O)C1)C(C)(C)C
InChIInChI=1S/C10H18O2/c1-7-5-8(10(2,3)4)12-9(11)6-7/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
InChIKeyBCIILXYHPDEKMI-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline: (4R,6S)-6-tert-Butyl-4-methyltetrahydro-2H-pyran-2-one, CAS 531559-40-7


The compound (4R,6S)-6-tert-butyl-4-methyltetrahydro-2H-pyran-2-one (CAS 531559-40-7, molecular formula C₁₀H₁₈O₂, molecular weight 170.25 g/mol) is a single-enantiomer, fully saturated δ‑lactone (tetrahydropyran-2-one) bearing a sterically demanding tert-butyl group at the 6‑position and a methyl substituent at the 4‑position [1]. Its defined (4R,6S) absolute configuration distinguishes it from racemic or diastereomeric mixtures of the same constitution, making it a well‑defined chemical entity for applications where stereochemical integrity is critical [1].

Why Generic δ-Lactone Substitution Is Not Advisable for CAS 531559-40-7


Although the core δ‑lactone scaffold is common across many commercial flavor and fragrance ingredients, generic substitution fails when stereochemistry, lipophilicity, or steric profile influences function. The (4R,6S) absolute configuration and the bulky tert-butyl substituent in CAS 531559-40-7 impart a computed XLogP3 of 2.8, substantially higher than the 1.0 value for the simpler 4‑methyl or 6‑methyl analogs, and even 0.4 log units above the unsaturated 6‑tert-butyl-4-methyl-2H-pyran-2-one [1][2][3][4]. This lipophilicity shift alters partitioning behavior, volatility, and potential receptor interactions, making the compound non‑interchangeable with generic δ‑lactones in formulations, chiral synthesis, or analytical reference applications [1][4].

Quantitative Differentiation Evidence for (4R,6S)-6-tert-Butyl-4-methyltetrahydro-2H-pyran-2-one (CAS 531559-40-7)


Computed Lipophilicity (XLogP3) Advantage Over Des-methyl and Unsaturated Analogs

The target compound exhibits a computed XLogP3 of 2.8, reflecting the combined effect of the tert-butyl and methyl substituents on the saturated lactone ring [1]. This value is 1.8 log units higher than that of the simpler 4‑methyl‑δ‑valerolactone (XLogP3 1.0) [2] and 6‑methyl‑δ‑valerolactone (XLogP3 1.0) [3], and 0.4 log units higher than the unsaturated analog 6‑tert-butyl-4-methyl-2H-pyran-2-one (XLogP3 2.4) [4]. The difference of 1.8 log units corresponds to an approximately 63‑fold increase in predicted octanol‑water partition coefficient relative to the des‑tert‑butyl lactones.

Lipophilicity δ-Lactone Computed Property

Stereochemically Defined Single Enantiomer Versus Racemic Lactone Mixtures

CAS 531559-40-7 is specified as the single (4R,6S) enantiomer, possessing two defined stereocenters [1]. In contrast, the commercially prevalent 4‑methyl‑δ‑valerolactone (CAS 1121-84-2) and 6‑methyl‑δ‑valerolactone (CAS 823-22-3) are commonly supplied as racemic mixtures (R/S at the methyl‑bearing carbon) unless specifically sourced as single enantiomers [2][3]. The target compound provides a stereochemically unambiguous starting material, eliminating the need for chiral separation when stereochemistry must be conserved or studied.

Stereochemistry Enantiomeric Purity δ-Lactone

Rotatable Bond Count and Conformational Flexibility Relative to Simpler δ-Lactones

The target compound possesses one computed rotatable bond (the C–C bond connecting the tert-butyl group to the ring), whereas tetrahydro-4-methyl-2H-pyran-2-one and 6-methyltetrahydro-2H-pyran-2-one each have zero rotatable bonds [1][2][3]. The presence of the freely rotating tert-butyl substituent introduces an additional degree of conformational freedom, which can affect molecular recognition, crystal packing, and spectroscopic signatures in comparative studies.

Conformational Flexibility Rotatable Bond δ-Lactone

Application Scenarios for (4R,6S)-6-tert-Butyl-4-methyltetrahydro-2H-pyran-2-one (CAS 531559-40-7)


Chiral Intermediate for Statin Side-Chain Analog Synthesis

The (4R,6S) stereochemistry of CAS 531559-40-7 mirrors the configuration found in key statin lactone intermediates such as (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydropyran-2-one [2]. Although lacking the 4‑hydroxy group, the saturated δ‑lactone core with a bulky 6‑substituent provides a model scaffold for developing new HMG‑CoA reductase inhibitor analogs, where the defined stereochemistry and elevated lipophilicity (XLogP3 2.8) can be exploited to tune pharmacokinetic properties [1].

Hydrophobic δ-Lactone Reference Standard for Partitioning and Formulation Studies

With a computed XLogP3 of 2.8—substantially higher than the 1.0 value of common δ‑lactones such as δ‑hexalactone—CAS 531559-40-7 serves as a useful reference compound for calibrating logP measurement methods, studying the effect of lipophilicity on lactone hydrolysis rates, or evaluating extraction efficiency in biphasic reaction systems where a hydrophobic lactone is required [1][3].

Chiral Selector Probe in Enantioselective Chromatography Method Development

As a single (4R,6S) enantiomer with two stereocenters and a distinctive tert-butyl chromophore, CAS 531559-40-7 can function as a test analyte for developing chiral stationary phases or optimizing enantioselective HPLC and SFC methods, where its retention time shift relative to racemic δ‑lactone mixtures provides a direct measure of chiral discrimination [1].

Structure–Odor Relationship Studies with Sterically Hindered δ-Lactones

The tert-butyl group introduces steric hindrance adjacent to the lactone carbonyl, a feature known to modulate the odor character and threshold of δ‑lactones [4]. While no odor threshold data exist for this specific compound, its structural analogy to fragrance-active 6‑alkyl‑δ‑lactones makes it a candidate for systematic structure–odor relationship investigations, particularly comparing saturated vs. unsaturated and sterically hindered vs. unhindered lactones [1][4].

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